COX-2 Selectivity Ratio: GW-406381 Exceeds Celecoxib by >1,100-Fold in Biochemical Assays
In recombinant human enzyme assays, GW-406381 exhibits a COX-2/COX-1 selectivity ratio of approximately 28,067, derived from IC₅₀ values of 3 nM (COX-2) and >84.2 µM (COX-1) [1]. This selectivity substantially exceeds that of the clinically established COX-2 inhibitor celecoxib, which displays a selectivity ratio of approximately 24.8 in the same assay system [2]. The absolute COX-2 potency of GW-406381 (IC₅₀ = 3 nM) is approximately 22.7-fold greater than celecoxib (IC₅₀ = 68 nM) and 10.7-fold greater than rofecoxib (IC₅₀ = 32 nM) [2].
| Evidence Dimension | COX-2 vs. COX-1 enzyme inhibition (recombinant human enzymes) |
|---|---|
| Target Compound Data | COX-2 IC₅₀ = 3 nM; COX-1 IC₅₀ >84.2 µM; Selectivity ratio ≈28,067 |
| Comparator Or Baseline | Celecoxib: COX-2 IC₅₀ = 68 nM, COX-1 IC₅₀ = 1,689 nM, Selectivity = 24.8; Rofecoxib: COX-2 IC₅₀ = 32 nM, COX-1 IC₅₀ >100 µM, Selectivity >3,125 |
| Quantified Difference | GW-406381 selectivity ratio exceeds celecoxib by >1,130-fold and exceeds rofecoxib by approximately 9-fold |
| Conditions | Recombinant human COX-1 and COX-2 enzymes; COS cell transfection system |
Why This Matters
The exceptional selectivity ratio enables research applications requiring minimal COX-1 interference, potentially reducing confounding gastrointestinal effects in animal models relative to less selective COX-2 inhibitors.
- [1] Beswick P, Bingham S, Bountra C, Brown T, Browning K, Campbell I, Chessell I, Clayton N, Collins S, Corfield J, Guntrip S, Haslam C, Lambeth P, Lucas F, Mathews N, Murkit G, Naylor A, Pegg N, Pickup E, Player H, Price H, Stevens A, Stratton S, Wiseman J. Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. Bioorg Med Chem Lett. 2004;14(21):5445-8. View Source
- [2] Bingham S, Beswick PJ, Bountra C, Brown T, Campbell IB, Chessell IP, Clayton N, Collins SD, Corfield JA, Guntrip SB, Haslam C, Lambeth PF, Lucas F, Mathews N, Murkitt G, Naylor A, Pegg N, Pickup E, Player H, Price H, Stevens A, Stratton S, Wiseman J. The Cyclooxygenase-2 Inhibitor GW406381X Is Effective in Animal Models of Neuropathic Pain and Central Sensitization. J Pharmacol Exp Ther. 2005;312(3):1161-1169. View Source
